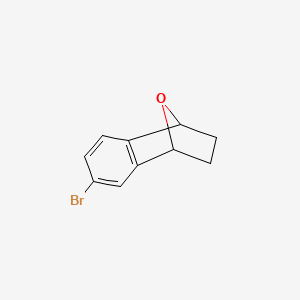![molecular formula C17H13N5OS B2879111 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1798520-85-0](/img/structure/B2879111.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “this compound” is not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Studies have explored the synthesis of heterocyclic compounds, noting their characterization and evaluation for biological activities. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds and assessed their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents Patel & Patel, 2015. Similarly, Pandya et al. (2019) focused on synthesizing a library of heterocyclic compounds and evaluated their antibacterial, antifungal, and antimycobacterial activities, highlighting the drug-likeness properties of these compounds Pandya et al., 2019.
Anticancer Properties
Research into the anticancer potential of sulfur heterocyclic thiophene derivatives containing triazole and pyridine moieties has been conducted. Murugavel et al. (2019) synthesized a novel compound and evaluated its cytotoxicity against various human cancer cell lines, demonstrating significant anticancer activity Murugavel et al., 2019.
Antiviral Activities
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against the influenza A virus, suggesting potential for antiviral drug development Hebishy et al., 2020.
Zukünftige Richtungen
Triazoles have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” and its derivatives.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been reported to interact with a variety of biological targets . These include enzymes, receptors, and other proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . They can be metabolized by various enzymes, primarily in the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects . These include anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. The specific effects would depend on the exact targets and pathways affected by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(12-1-2-15-16(6-12)21-22-20-15)19-8-11-5-14(9-18-7-11)13-3-4-24-10-13/h1-7,9-10H,8H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERLLYVGRBDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

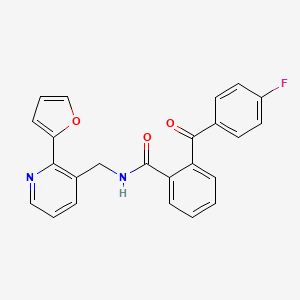
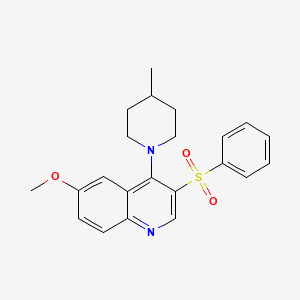
![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
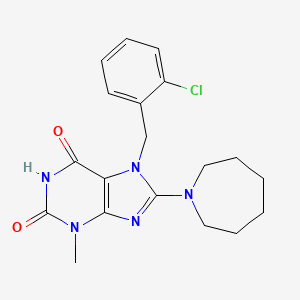
![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)
![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
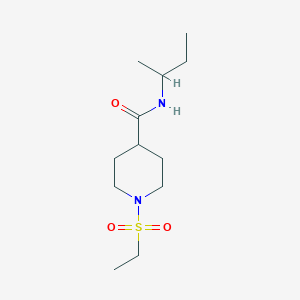
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)
